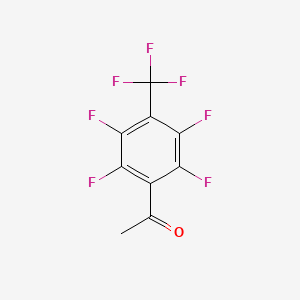

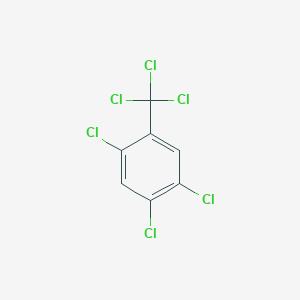

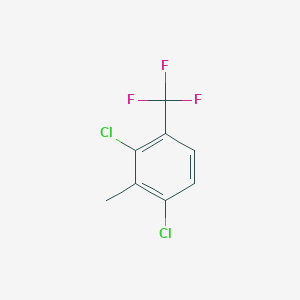

2,6-Dichloro-3-(trifluoromethyl)toluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

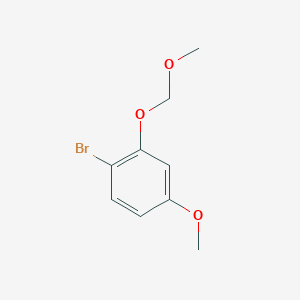

“2,6-Dichloro-3-(trifluoromethyl)toluene” is a chemical compound used in various branches of industry, such as agriculture, pharmaceuticals, and cosmetics. It is a derivative of trifluorotoluene .

Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular formula of “this compound” is C8H5Cl2F3 .Chemical Reactions Analysis

Trifluorotoluene is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . It has a variety of niche uses .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 229.02 g/mol .Mecanismo De Acción

Mode of Action

. SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .

Pharmacokinetics

404g/cm3), boiling point (2109ºC at 760 mmHg), and molecular weight (22902700) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2,6-Dichloro-3-(trifluoromethyl)toluene in lab experiments include its low toxicity and its ability to react with a variety of organic compounds. Its low boiling point also makes it a suitable solvent for chromatography. One limitation of using this compound in lab experiments is its relatively high cost.

Direcciones Futuras

For the use of 2,6-Dichloro-3-(trifluoromethyl)toluene include its potential application in the synthesis of new pharmaceuticals and agrochemicals, as well as its potential use as a catalyst in the synthesis of new polymers. It could also be used as a reagent in the synthesis of new compounds with potential biological activity. Additionally, further research is needed to better understand its biochemical and physiological effects.

Métodos De Síntesis

2,6-Dichloro-3-(trifluoromethyl)toluene can be synthesized by the reaction of 2,6-dichlorotoluene with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of this compound and 2,4-DCT, which can then be separated by fractional distillation.

Aplicaciones Científicas De Investigación

2,6-Dichloro-3-(trifluoromethyl)toluene has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a solvent for chromatography and as a catalyst in the synthesis of polymers.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Propiedades

IUPAC Name |

1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAGWOKIYKENDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.